N,N-dimethyl-2-(2-methylphenoxy)acetamide
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Overview
Description
N,N-dimethyl-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol It is characterized by the presence of a dimethylamino group and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with dimethylamine to yield the final product . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or toluene. The reaction is usually carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N,N-dimethyl-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(2-chlorophenoxy)acetamide
- N,N-dimethyl-2-(2-fluorophenoxy)acetamide
- N,N-dimethyl-2-(2-bromophenoxy)acetamide
Uniqueness
N,N-dimethyl-2-(2-methylphenoxy)acetamide is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds .
Properties
CAS No. |
29239-56-3 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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